molecular formula C11H8N2O2 B8287139 2-(1-Benzofuran-5-yl)-5-methyl-1,3,4-oxadiazole

2-(1-Benzofuran-5-yl)-5-methyl-1,3,4-oxadiazole

Cat. No. B8287139
M. Wt: 200.19 g/mol
InChI Key: VPXXZIBQRDZITE-UHFFFAOYSA-N
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Patent
US08492378B2

Procedure details

A solution of N′-acetyl-1-benzofuran-5-carbohydrazide (20.7 g, 36.2 mmol) and p-toluenesulfonyl chloride (36.2 g, 190 mmol) in pyridine (200 mL) was stirred under an argon atmosphere at 80° C. for 16 hr. After cooling, the reaction mixture was diluted with ethyl acetate, washed water, 2 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (tetrahydrofuran) and recrystallized from tetrahydrofuran to give the title compound (16.0 g, yield 84%) as colorless crystals.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][NH:5][C:6]([C:8]1[CH:9]=[CH:10][C:11]2[O:15][CH:14]=[CH:13][C:12]=2[CH:16]=1)=[O:7])(=O)[CH3:2].C1(C)C=CC(S(Cl)(=O)=O)=CC=1>N1C=CC=CC=1.C(OCC)(=O)C>[O:15]1[C:11]2[CH:10]=[CH:9][C:8]([C:6]3[O:7][C:1]([CH3:2])=[N:4][N:5]=3)=[CH:16][C:12]=2[CH:13]=[CH:14]1

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C)(=O)NNC(=O)C=1C=CC2=C(C=CO2)C1
Name
Quantity
36.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed water, 2 M hydrochloric acid, saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by basic silica gel column chromatography (tetrahydrofuran)
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC(=C2)C=2OC(=NN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 220.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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